molecular formula C10H16O3 B13457576 Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

Katalognummer: B13457576
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: QFMPDTVNGDEXHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-oxabicyclo[211]hexane-4-carboxylate is a bicyclic compound featuring a tert-butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions, particularly [2 + 2] cycloaddition reactions. These reactions are initiated by light and result in the formation of the bicyclic structure . The reaction conditions often include the use of specific wavelengths of light and appropriate solvents to facilitate the cycloaddition process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical synthesis process. This would require specialized equipment to ensure consistent light exposure and efficient reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism by which tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biochemical pathways, making it useful in studying enzyme mechanisms and developing pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its oxabicyclic structure, which imparts distinct chemical properties compared to its azabicyclic counterparts. This uniqueness makes it valuable for specific applications where the presence of an oxygen atom in the bicyclic ring is advantageous.

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2,3)13-8(11)10-4-7(5-10)12-6-10/h7H,4-6H2,1-3H3

InChI-Schlüssel

QFMPDTVNGDEXHJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C12CC(C1)OC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.